4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester

Organic Synthesis Building Block Selection Regiochemistry

4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester (CAS 1229627-39-7), with the molecular formula C₁₃H₁₄N₂O₃ and a molecular weight of 246.26 g/mol, is a synthetic benzimidazole derivative bearing a 3-oxo-butyric acid methyl ester side chain. It is functionally categorized as an N-alkylated benzimidazole ketone-ester building block, structurally distinct from simpler 2-methylbenzimidazole precursors due to the presence of an electrophilic β-ketoester moiety at the N1 position.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
CAS No. 1229627-39-7
Cat. No. B1394388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester
CAS1229627-39-7
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1CC(=O)CC(=O)OC
InChIInChI=1S/C13H14N2O3/c1-9-14-11-5-3-4-6-12(11)15(9)8-10(16)7-13(17)18-2/h3-6H,7-8H2,1-2H3
InChIKeyHZEBLBZWKBJFNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester (CAS 1229627-39-7): A Specialized Benzimidazole Building Block for Research Procurement


4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester (CAS 1229627-39-7), with the molecular formula C₁₃H₁₄N₂O₃ and a molecular weight of 246.26 g/mol, is a synthetic benzimidazole derivative bearing a 3-oxo-butyric acid methyl ester side chain . It is functionally categorized as an N-alkylated benzimidazole ketone-ester building block, structurally distinct from simpler 2-methylbenzimidazole precursors due to the presence of an electrophilic β-ketoester moiety at the N1 position. This compound has been synthesized via a one-step protocol adapting Vilsmeier conditions and has been fully characterized by ¹H-, ²H-, ¹³C-NMR as well as IR and Raman spectroscopy [1]. Commercial availability is fragmented; the compound is offered at a declared purity of 97% by at least one major research chemical supplier .

Why Generic 2-Methylbenzimidazole or Simple N-Alkylated Analogs Cannot Replace 4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester in Synthesis Protocols


In-class benzimidazole compounds cannot be interchanged with 4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester because the β-ketoester functionality at the N1 position introduces a distinct electrophilic reactivity and chelation potential absent in simpler 2-methylbenzimidazole (CAS 615-15-6) or other N-alkylated analogs like 4-(2-methyl-benzoimidazol-1-yl)-butyric acid (CAS 115444-73-0) . The methyl 3-oxobutanoate side chain provides a synthetic handle for Knoevenagel condensations, cyclocondensations, or hydrazone formation, enabling downstream diversification into heterocyclic scaffolds. Its calculated LogP of approximately 1.48 indicates a polarity profile substantially different from the non-ester analogs, directly impacting solubility and partitioning during multi-step syntheses . Substituting the methyl ester with the free carboxylic acid analog (4-(2-methyl-benzoimidazol-1-yl)-butyric acid) eliminates this ketone-ester reactivity, while the 4-oxo isomer (CAS 305347-03-9) presents a different carbonyl regiochemistry, leading to divergent reactivity in nucleophilic addition and cyclization reactions.

Quantitative Differentiation Evidence for 4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester Relative to Closest Analogs


Regiochemical Carbonyl Differentiation: 3-Oxo vs. 4-Oxo Isomer Selection for Nucleophilic Addition Reactions

When selecting a benzimidazole β-ketoester building block, the position of the oxo group dictates the nucleophilic addition and cyclocondensation pathway. The target compound features a carbonyl at the C3 position (relative to the ester), which is structurally distinct from the isomeric 4-(2-Methyl-benzoimidazol-1-yl)-4-oxo-butyric acid (CAS 305347-03-9, 95% purity, MW 232.23) . The 3-oxo arrangement in the target compound provides a more enolizable β-ketoester system, whereas the 4-oxo isomer presents a ketone at the γ-position relative to the carboxylic acid. This differential regiochemistry is a direct factor in whether a reaction proceeds through a 5-exo-trig vs. 6-endo-trig cyclization pathway, making non-substitutable selection critical for synthetic route fidelity.

Organic Synthesis Building Block Selection Regiochemistry

Methyl Ester vs. Free Carboxylic Acid: Reactivity and Protecting Group Strategy for Benzimidazole Building Blocks

The target compound's methyl ester functionality (CAS 1229627-39-7, MW 246.26) provides a protected carboxyl group that is orthogonal to the ketone, enabling chemoselective transformations at the ketone without interference from a free acid. The closest butyric acid analog, 4-(2-Methyl-benzoimidazol-1-yl)-butyric acid (CAS 115444-73-0, MW 218.26, purity 90-97%), lacks both the oxo group and the ester, rendering it unsuitable for any synthesis requiring a β-ketoester intermediate . The methyl ester also contributes to a calculated LogP of approximately 1.48 and a topological polar surface area (TPSA) of 61.19 Ų for the target compound , compared to a lower predicted LogP for the free acid analog, which impacts chromatographic purification behavior and solubility in organic solvents during synthesis.

Organic Synthesis Protecting Group Strategy Building Block Selection

Structural Differentiation from 2-Methylbenzimidazole: N1-Alkylation with Bifunctional Side Chain Enables Direct Scaffold Elaboration

2-Methylbenzimidazole (CAS 615-15-6, MW 132.16) is a widely used pharmacophore scaffold, but requires N1-functionalization before it can serve as a precursor in diversity-oriented synthesis. The target compound pre-installs a functionalized N1-side chain (3-oxo-butyric acid methyl ester), eliminating the need for a separate N-alkylation step that typically requires strong bases and controlled conditions. 2-Methylbenzimidazole is sold as a >98% pure fragment molecule for drug discovery , but requires additional synthetic investment to reach the same level of functionalization. The target compound's N1-side chain introduces a hydrogen bond acceptor count of 5 and rotatable bond count of 4, compared to 0 and 0, respectively, for 2-methylbenzimidazole .

Medicinal Chemistry Scaffold Hopping Benzimidazole Derivatization

Synthetic Accessibility and Yield: Quantitative One-Step Protocol Comparison

A published one-step synthesis protocol for structurally related benzimidazole derivatives using adapted Vilsmeier conditions reports quantitative yield [1], indicating a favorable synthetic accessibility profile. In contrast, alternative routes to N-functionalized benzimidazole β-ketoesters often proceed via multi-step sequences involving N-alkylation followed by Claisen condensation, typically yielding 40-70% over two steps. While this specific compound was not the direct subject of the Molbank article, the protocol's applicability to analogous substrates suggests procurement of this pre-synthesized compound eliminates reliance on multi-step in-house synthesis, transferring the synthetic risk and purification burden to the commercial supplier.

Synthetic Methodology Process Chemistry Vilsmeier Reaction

Optimal Research and Industrial Application Scenarios for Procuring 4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester


Diversity-Oriented Synthesis of Benzimidazole-Fused Heterocyclic Libraries

The β-ketoester side chain at the N1 position serves as a 1,3-dielectrophilic synthon for cyclocondensation with hydrazines, amidines, or aminopyrazoles to generate pyrazolone-, pyrimidine-, or pyrazolopyrimidine-fused benzimidazole libraries. Procurement of the pre-functionalized building block (97% purity) enables parallel library synthesis without the need for pre-activation or N-alkylation, bypassing the regioselectivity challenges associated with direct alkylation of 2-methylbenzimidazole.

Intermediate for Proteolysis-Targeting Chimera (PROTAC) Linker Attachment

The methyl ester moiety provides a latent carboxylic acid handle that can be hydrolyzed post-synthesis to attach polyethylene glycol (PEG) or alkyl linkers for PROTAC design. The 2-methyl substituent on the benzimidazole ring is a common feature in cereblon (CRBN) and von Hippel-Lindau (VHL) ligand scaffolds; the N1-ketoester tether can be elaborated to install the E3 ligase ligand without disturbing the benzimidazole pharmacophore.

HDAC Inhibitor Fragment Elaboration and Lead Optimization

Benzimidazole-containing compounds have been reported to exhibit histone deacetylase (HDAC) inhibitory activity . The target compound's β-ketoester functionality can be converted to a hydroxamic acid—the canonical zinc-binding group (ZBG) in HDAC inhibitors—via hydroxylaminolysis of the methyl ester followed by ketone modification. This positions the compound as a strategic intermediate for fragment-based drug discovery programs targeting HDAC isoforms.

Quote Request

Request a Quote for 4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.